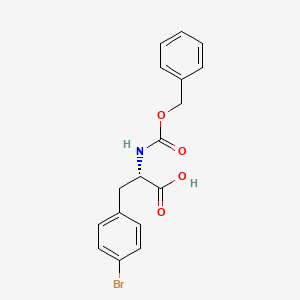

Cbz-4-Bromo-L-Phenylalanine

Description

Historical Context and Rationale for Scholarly Interest

The chemical compound Cbz-4-Bromo-L-Phenylalanine (CAS 158069-49-9) emerged as a subject of academic interest following advancements in peptide chemistry during the mid-20th century. The carbobenzoxy (Cbz) protecting group, first introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis by enabling selective protection of amino groups during solid-phase synthesis. The incorporation of a bromine atom at the para position of the phenylalanine side chain represented a strategic modification to explore steric and electronic effects on peptide structure-activity relationships. Early studies demonstrated that halogenated aromatic residues, such as 4-bromo-L-phenylalanine, could enhance peptide stability and facilitate post-synthetic modifications via cross-coupling reactions.

The molecular architecture of this compound—comprising a Cbz-protected α-amino group, a brominated aromatic ring, and a carboxylic acid moiety—provides distinct advantages for synthetic applications (Table 1). Its molecular formula (C₁₇H₁₆BrNO₄) and weight (378.22 g/mol) reflect precise structural features that enable predictable reactivity in peptide elongation and side-chain functionalization. The compound’s development paralleled growing interest in halogenated amino acids as tools for probing enzyme active sites and designing bioactive peptides with improved pharmacokinetic properties.

Table 1. Key Molecular Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrNO₄ |

| Molecular Weight | 378.22 g/mol |

| CAS Registry Number | 158069-49-9 |

| IUPAC Name | 4-Bromo-N-[(phenylmethoxy)carbonyl]-L-phenylalanine |

Academic Objectives in Studying Protected Brominated Amino Acid Derivatives

Contemporary research on this compound focuses on three primary objectives:

Peptide Backbone Engineering : The Cbz group’s orthogonality to other protecting groups allows sequential deprotection strategies in multi-step syntheses. Bromine’s electronegativity and van der Waals radius (1.85 Å) influence peptide secondary structures by modulating aromatic stacking interactions. For instance, brominated phenylalanine residues have been used to stabilize β-sheet conformations in amyloid model systems, providing insights into neurodegenerative disease mechanisms.

Site-Specific Functionalization : The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of fluorescent tags, biotin labels, or other bioactive moieties at defined positions in synthetic peptides. This capability is critical for developing targeted drug delivery systems, where precise conjugation of therapeutic payloads to carrier peptides is required.

Enantiomeric Control in Synthesis : The L-configuration of this compound ensures compatibility with ribosomal translation machinery in non-canonical amino acid incorporation studies. Researchers have exploited this property to synthesize brominated proteins for X-ray crystallography, where heavy atoms improve phase determination.

Recent work has demonstrated the compound’s utility in synthesizing kinase inhibitors, where the brominated aromatic ring engages in hydrophobic interactions with ATP-binding pockets. Additionally, its role in stabilizing transient protein-protein interactions through enhanced π-π stacking has been documented in synthetic biology applications.

Research Gap Analysis in Carbobenzoxy-Protected Halophenylalanine Studies

Despite its established utility, several underexplored areas persist in this compound research:

Stereochemical Implications : Comparative studies between L- and D-enantiomers remain limited. While the D-form (Cbz-4-Bromo-D-Phenylalanine) shows potential in creating protease-resistant peptides, systematic analyses of chiral effects on biological activity are scarce.

Solvent System Compatibility : Current synthesis protocols predominantly use acidic aqueous conditions for bromination. However, the compound’s stability in polar aprotic solvents—critical for solid-phase peptide synthesis—has not been comprehensively evaluated.

Alternative Halogenation Strategies : Existing methods rely on bromoisocyanuric acid under strongly acidic conditions. Developing milder, transition-metal-catalyzed bromination techniques could expand access to derivatives with sensitive functional groups.

Therapeutic Scope Beyond Oncology : Most applications focus on anticancer agents, yet brominated amino acids may have untapped potential in antiviral or antimicrobial peptides. The carbobenzoxy group’s role in membrane fusion inhibition, as observed in related compounds like ZfFG, warrants further investigation in viral entry mechanisms.

Properties

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPFGOGDPWWISR-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-4-Bromo-L-Phenylalanine typically involves the bromination of L-phenylalanine followed by the protection of the amino group with a carbobenzoxy group. The process can be summarized as follows:

Bromination: L-phenylalanine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. This results in the formation of 4-bromo-L-phenylalanine.

Protection: The amino group of 4-bromo-L-phenylalanine is then protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This yields this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Cbz-4-Bromo-L-Phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.

Peptide Coupling: The compound is frequently used in peptide synthesis, where the Cbz group protects the amino group during coupling reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in solvents such as dimethylformamide (DMF) or ethanol.

Peptide Coupling: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Peptides: When used in peptide synthesis, the major products are peptides with the this compound residue incorporated.

Scientific Research Applications

Cbz-4-Bromo-L-Phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Incorporated into proteins to study protein structure and function.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cbz-4-Bromo-L-Phenylalanine depends on its application. In peptide synthesis, the Cbz group protects the amino group, preventing unwanted side reactions. The bromine atom can participate in substitution reactions, allowing for the introduction of various functional groups. In biological systems, the compound can be incorporated into proteins, where it may affect protein folding, stability, and function.

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Other Functional Groups

Key Differences :

- Reactivity : Bromine (electron-withdrawing) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy (electron-donating) enhances hydrogen bonding in enzyme interactions .

- Biological Activity : Fluorinated derivatives (e.g., pentafluoro) exhibit improved metabolic stability and bioavailability in drug design .

Enantiomeric Comparison: L vs. D Isomers

Functional Implications :

Protected vs. Unprotected Analogues

Role of Cbz Protection :

- The Cbz group prevents unwanted side reactions during peptide elongation, whereas the unprotected form (CAS 24250-84-8) is used in studies requiring free amine participation, such as post-translational modifications .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound’s bromine atom enables efficient palladium-catalyzed arylations, critical for constructing complex biaryl structures in oncology drugs .

- Market Differentiation : Compared to methoxy or fluoro derivatives, brominated Cbz-phenylalanine offers cost-effective scalability (1 metric ton/day production capacity) .

Biological Activity

Cbz-4-Bromo-L-Phenylalanine (Cbz-4-Br-Phe) is a derivative of phenylalanine, an essential amino acid involved in various biological processes. The introduction of a bromo substituent at the para position enhances its biological activity and potential applications in medicinal chemistry. This article reviews the biological activity of Cbz-4-Br-Phe, focusing on its interactions with various biological systems, transport mechanisms, and potential therapeutic applications.

Molecular Structure:

- This compound has a molecular formula of C₁₃H₁₄BrNO₂ and a molecular weight of 296.16 g/mol. The compound features a carbobenzoxy (Cbz) group, which increases lipophilicity and stability.

1. Transport Mechanisms

The transport of Cbz-4-Br-Phe across cell membranes is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT-1). Research indicates that the bromo substitution significantly affects the affinity and transport efficiency of this compound compared to non-substituted phenylalanine derivatives.

| Compound | IC50 (µM) | LAT-1 Activity | Notes |

|---|---|---|---|

| Cbz-4-Bromo-L-Phe | 6.6 | High | Enhanced transport due to lipophilicity |

| Cbz-L-Phe | 9.1 | Moderate | Lower transport efficiency |

| L-Tyrosine | 3.3 | Low | Inferior substrate for LAT-1 |

The presence of the bromo group increases the lipophilicity of Cbz-4-Br-Phe, leading to improved interaction with LAT-1, which is crucial for its uptake in neuronal tissues .

2. Antiviral Activity

Studies have shown that halomethyl ketone derivatives, including Cbz-4-Br-Phe, exhibit antiviral properties. Specifically, they have been tested against various viral strains where they demonstrated significant inhibition of viral replication.

| Compound | Viral Strain | Inhibition (%) | Reference |

|---|---|---|---|

| Cbz-4-Bromo-L-Phe | Rabbit Fibroblast | 85% | |

| Tos-PheCH2Cl | Mouse Fibroblast | 78% |

The mechanism involves irreversible modification of viral proteins, which disrupts their function and prevents viral replication .

3. Enzyme Interaction

The compound has shown promise as an affinity label for various enzymes. The bromo group enhances reactivity towards nucleophilic residues in proteins, allowing for selective modification and potential inhibition.

Case Study:

In a study examining enzyme kinetics, Cbz-4-Br-Phe was used to probe the active sites of serine proteases. The results indicated that the compound effectively inhibited enzyme activity with an IC50 value significantly lower than that observed for non-brominated analogs.

Q & A

Q. What are the established synthetic routes for Cbz-4-Bromo-L-Phenylalanine, and how are reaction conditions optimized?

The synthesis of this compound typically involves enzymatic or chemical methods. For example, enzymatic approaches using phenylalanine ammonia-lyases (e.g., PzaPAL or PcPAL) in TRIS buffer (pH 8.5) enable stereoselective biotransformation of precursors like 4-bromo-cinnamic acid derivatives. Reaction optimization includes monitoring conversion rates and enantiomeric excess (ee) via HPLC with chiral columns . Chemical synthesis may involve protecting-group strategies, such as introducing the Cbz (carbobenzyloxy) group to the amino acid backbone, followed by bromination at the para-position of the phenyl ring. Yield optimization requires careful control of stoichiometry, temperature, and pH (e.g., maintaining pH 6 during workup to stabilize intermediates) .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the Cbz protecting group (characteristic benzyloxy signals at ~7.3 ppm) and bromine substitution on the aromatic ring.

- HPLC-MS : For assessing purity (>98%) and molecular weight confirmation (e.g., [M+H]+ ion at m/z ~323 for this compound).

- Chiral HPLC : To determine enantiomeric purity, critical for applications in peptide synthesis or medicinal chemistry .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric excess (ee) values observed during enzymatic synthesis?

Discrepancies in ee values may arise from enzyme selectivity, substrate impurities, or racemization during workup. To mitigate this:

- Optimize enzyme selection : Use enzymes with high stereoselectivity (e.g., PzaPAL for L-enantiomers) and validate activity under reaction conditions.

- Monitor reaction kinetics : Use real-time HPLC to identify racemization-prone steps (e.g., prolonged exposure to basic pH).

- Cross-validate with multiple techniques : Combine chiral HPLC with polarimetry or circular dichroism (CD) for robust ee quantification .

Q. What experimental strategies resolve solubility challenges during purification of this compound?

The compound’s solubility varies in polar solvents (e.g., methanol, DMF) but may precipitate during aqueous workup. Strategies include:

- Gradient elution chromatography : Use C18 reverse-phase columns with methanol/water gradients to separate impurities while maintaining solubility.

- Lyophilization : For hygroscopic intermediates, lyophilize under vacuum to prevent water absorption.

- Counterion exchange : Convert the free acid to a sodium or ammonium salt for improved aqueous solubility .

Q. How should researchers design experiments to analyze contradictory data between NMR and HPLC purity assessments?

Contradictions may arise from residual solvents, degradation products, or column artifacts. Methodological steps include:

- Repeat analyses under standardized conditions : Ensure consistent sample preparation (e.g., drying to remove solvents).

- Spike experiments : Add known impurities to validate HPLC peak assignments.

- 2D NMR (e.g., COSY, HSQC) : To resolve overlapping signals and confirm structural assignments .

Methodological Design Questions

Q. What criteria should guide the selection of protecting groups for 4-Bromo-L-Phenylalanine in peptide synthesis?

The Cbz group is preferred for its stability under acidic conditions and ease of removal via hydrogenolysis. Alternatives (e.g., Boc, Fmoc) require compatibility with subsequent bromination steps. Key considerations:

- Orthogonality : Ensure the protecting group does not interfere with bromine’s electrophilic substitution.

- Deprotection conditions : Avoid harsh acids/bases that may degrade the bromophenyl moiety .

Q. How can researchers optimize biotransformation yields for unnatural amino acids like this compound?

- Substrate engineering : Use halogenated cinnamic acid derivatives with electron-withdrawing groups to enhance enzyme affinity.

- Cofactor supplementation : Add PLP (pyridoxal phosphate) to stabilize ammonia-lyase activity.

- Scale-up considerations : Maintain oxygen-free conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates .

Data Interpretation & Troubleshooting

Q. What analytical frameworks are recommended for interpreting conflicting spectral data in halogenated amino acid research?

- Multivariate analysis : Use PCA (principal component analysis) to identify outliers in NMR or MS datasets.

- Reference standards : Compare with commercially available 4-Bromo-L-phenylalanine (CAS 24250-...) to validate retention times and fragmentation patterns .

Q. How should researchers address low yields in solid-phase peptide synthesis (SPPS) using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.